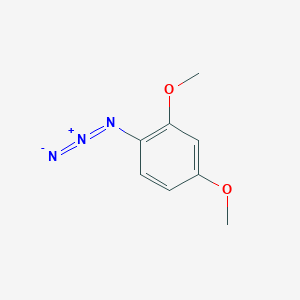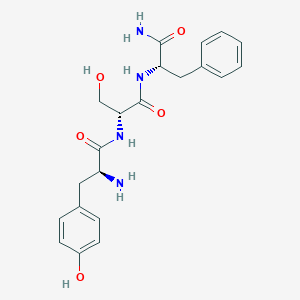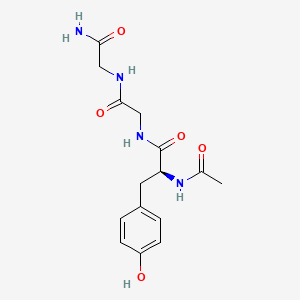
1-Azido-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2,4-dimethoxybenzene is an organic compound characterized by the presence of an azido group (-N₃) and two methoxy groups (-OCH₃) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-2,4-dimethoxybenzene can be synthesized through a multi-step process involving the introduction of the azido group to a pre-functionalized benzene ring. One common method involves the nitration of 2,4-dimethoxybenzene to form 1-nitro-2,4-dimethoxybenzene, followed by reduction to the corresponding amine. The amine is then converted to the azide using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: 1-Amino-2,4-dimethoxybenzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
1-Azido-2,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles, which are important in medicinal chemistry.
Materials Science: The compound is used in the development of new materials with unique properties, such as photoresponsive materials.
Biological Studies: It is employed in the study of azide-alkyne click chemistry, a powerful tool for bioconjugation and labeling of biomolecules.
Mechanism of Action
The mechanism of action of 1-azido-2,4-dimethoxybenzene primarily involves its reactivity due to the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as cycloaddition reactions. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with other molecules to form stable products .
Comparison with Similar Compounds
1-Azido-4-methoxybenzene: Similar structure but with only one methoxy group.
1-Azido-2,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness: 1-Azido-2,4-dimethoxybenzene is unique due to the presence of two methoxy groups, which can influence its reactivity and solubility compared to similar compounds. The methoxy groups can also participate in additional chemical reactions, providing further versatility in synthetic applications .
Properties
CAS No. |
85862-79-9 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-azido-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H9N3O2/c1-12-6-3-4-7(10-11-9)8(5-6)13-2/h3-5H,1-2H3 |
InChI Key |
DQYUSPMKUPJQDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)



![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)



![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)


